1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
Brand Name: Vulcanchem
CAS No.: 31804-72-5
VCID: VC0127988
InChI: InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H
SMILES: COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br
Molecular Formula: C19H24BrNO3
Molecular Weight: 394.309

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide

CAS No.: 31804-72-5

Reference Standards

VCID: VC0127988

Molecular Formula: C19H24BrNO3

Molecular Weight: 394.309

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide - 31804-72-5

CAS No. 31804-72-5
Product Name 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
Molecular Formula C19H24BrNO3
Molecular Weight 394.309
IUPAC Name 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide
Standard InChI InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H
Standard InChIKey VQNLLFHKHDXJRM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br
Synonyms 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator